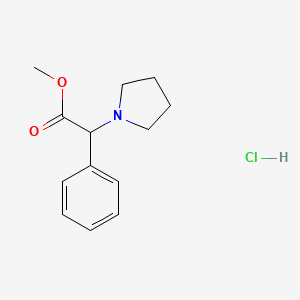

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXVCIDFAVIORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342461 | |

| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27594-60-1 | |

| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027594601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE48W7J3CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Synaptic Signature: A Technical Guide to the Mechanism of Action of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

For Research, Scientific, and Drug Development Professionals

Abstract

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic compound whose structural architecture places it within a class of psychoactive molecules known for their potent interactions with the central nervous system. This technical guide synthesizes the available scientific evidence to elucidate the compound's anticipated mechanism of action. Based on its structural homology to well-characterized stimulants such as methylphenidate and pyrovalerone, it is posited that this compound functions primarily as a dual reuptake inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition is expected to lead to an accumulation of these key neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. This guide will delve into the molecular underpinnings of this proposed mechanism, contextualize its pharmacological activity with data from structurally related analogs, and provide detailed experimental protocols for its empirical validation.

Introduction: Structural Clues to a Stimulant Profile

This compound is an analytical reference standard noted for its structural similarity to known central nervous system stimulants.[1] The molecule features a core phenylacetate scaffold with a pyrrolidine ring, a combination that is a hallmark of a class of compounds known as pyrovalerone derivatives.[2][3] These compounds are recognized for their potent inhibition of monoamine transporters.[2][3] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets due to its favorable pharmacokinetic and pharmacodynamic properties.[4]

The direct structural relationship to methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), further supports the hypothesis of a stimulant-like mechanism of action.[5] Methylphenidate and its analogs are well-documented inhibitors of DAT and NET.[6][7] Therefore, it is with high confidence that we can predict the primary pharmacological action of this compound to be the modulation of dopamine and norepinephrine reuptake.

The Primary Mechanism: Dual Inhibition of Dopamine and Norepinephrine Transporters

The central hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor at the binding sites of the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The Role of Monoamine Transporters

DAT and NET are transmembrane proteins located on presynaptic neurons. Their primary function is to actively remove dopamine and norepinephrine, respectively, from the synaptic cleft, thus terminating their signaling. This reuptake process is crucial for maintaining neurotransmitter homeostasis and regulating the duration and intensity of synaptic transmission.

A Competitive Inhibition Model

This compound is expected to bind to the substrate recognition sites on DAT and NET, thereby physically obstructing the re-entry of dopamine and norepinephrine into the presynaptic neuron. This competitive inhibition leads to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, resulting in amplified and extended activation of postsynaptic dopamine and norepinephrine receptors.

Caption: Proposed mechanism of action for this compound.

Pharmacological Context from Structural Analogs

Insights from Pyrovalerone Analogs

Research on a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs has demonstrated that these compounds are potent inhibitors of both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[2][3] This selectivity for catecholamine transporters is a defining characteristic of this chemical class.

| Compound Class | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) |

| Pyrovalerone Analogs | Potent (low nM) | Potent (low nM) | Weak (high nM to µM) |

| Methylphenidate Analogs | Potent (low to mid nM) | Potent (mid to high nM) | Very Weak (>1 µM) |

Table 1: General monoamine transporter binding affinities for pyrovalerone and methylphenidate analogs, providing a predictive model for this compound.

Comparison with Methylphenidate Analogs

Studies on various derivatives of methylphenidate consistently show a high affinity for DAT, followed by a somewhat lower affinity for NET, and negligible affinity for SERT.[6] For instance, brominated analogs of methylphenidate exhibit high affinity for both DAT and NET.[8] This pharmacological signature aligns with the predicted activity of this compound.

Experimental Validation: Methodologies and Protocols

To empirically determine the mechanism of action and pharmacological profile of this compound, two primary in vitro assays are indispensable: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter. The principle involves a competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, NET, and SERT.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add increasing concentrations of this compound.

-

Add a constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

-

Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

Experimental Workflow:

Caption: Workflow for a synaptosomal monoamine uptake assay.

Step-by-Step Protocol:

-

Synaptosome Preparation:

-

Dissect specific brain regions from rodents (e.g., striatum for dopamine uptake, cortex for norepinephrine uptake).

-

Homogenize the tissue in a sucrose buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the synaptosomes in a physiological buffer.

-

-

Uptake Inhibition Assay:

-

Pre-incubate the synaptosomes with various concentrations of this compound.

-

Initiate the uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the uptake to proceed for a short, defined period at a physiological temperature.

-

-

Termination and Measurement:

-

Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the accumulated radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

-

Conclusion

Based on a thorough analysis of its chemical structure and the extensive literature on its close analogs, this compound is predicted to act as a potent and selective inhibitor of the dopamine and norepinephrine transporters. This mechanism of action is consistent with that of known psychostimulants. The empirical validation of this hypothesis can be robustly achieved through standard in vitro pharmacological assays, namely radioligand binding and synaptosomal uptake studies. A comprehensive understanding of its interaction with monoamine transporters is fundamental for any further research or development involving this compound.

References

- 1. Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS 27594-60-1): From Analytical Standard to a Potential Neuromodulator

This technical guide provides a comprehensive overview of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS No. 27594-60-1), a compound of significant interest in both analytical chemistry and the broader field of neuroscience. While primarily utilized as a reference standard in forensic and toxicological laboratories, its structural characteristics suggest a potential for applications in drug discovery and development. This document will delve into its physicochemical properties, established applications, potential mechanisms of action, and detailed protocols for its use and study.

Core Compound Characteristics

This compound, hereafter referred to as M2P2P, is a synthetic organic compound with a unique structure that includes a pyrrolidine ring and an ester functional group.[1] Its hydrochloride salt form enhances its stability and solubility, which is crucial for pharmaceutical and analytical applications.[1]

| Property | Value | Source |

| CAS Number | 27594-60-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| IUPAC Name | methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride | [1] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [3][4] |

| Storage | -20°C | [5] |

| Stability | ≥ 5 years | [3] |

Established Application as an Analytical Reference Standard

The primary and most widespread application of M2P2P is as an analytical reference standard.[1][4] Its structural similarity to known stimulants, particularly synthetic cathinones, makes it an invaluable tool for forensic laboratories and researchers working on the identification and quantification of new psychoactive substances (NPS).[1][4][6]

The rationale for its use as a standard is rooted in the principles of analytical chemistry. To confidently identify and quantify an unknown substance in a sample (e.g., a seized powder or a biological fluid), it is necessary to compare its analytical properties (such as retention time in chromatography and mass spectrum) to a well-characterized, pure standard. M2P2P serves this purpose for a class of emerging designer drugs.

Experimental Workflow: Identification of an Unknown Substance using M2P2P

The following workflow outlines the typical process in a forensic laboratory for identifying a substance suspected to be a synthetic cathinone, using M2P2P as a reference standard.

Caption: Workflow for using M2P2P as a reference standard.

Detailed Protocol: GC-MS Analysis

This protocol provides a self-validating system for the identification of M2P2P or related compounds.

-

Preparation of Standard Solution:

-

Accurately weigh 1 mg of M2P2P and dissolve it in 1 ml of methanol to prepare a 1 mg/ml stock solution.

-

Perform serial dilutions to generate working standards of 100 µg/ml, 10 µg/ml, and 1 µg/ml. The use of multiple concentrations helps in establishing a calibration curve for quantification.

-

-

Sample Preparation:

-

For a solid sample, dissolve a small, accurately weighed amount in methanol.

-

For a biological sample (e.g., urine), perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix. This is a critical step to remove interferences.

-

-

GC-MS Instrumentation:

-

GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

-

Injection: 1 µl of the prepared sample or standard is injected in splitless mode to maximize sensitivity.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 20°C/minute, and hold for 5 minutes. This temperature program is designed to separate a wide range of compounds.

-

MS Detection: Operate in full scan mode (e.g., m/z 40-500) for qualitative analysis.

-

-

Data Analysis:

-

Compare the retention time of any peak of interest in the sample chromatogram with the retention time of the M2P2P standard.

-

Compare the mass spectrum of the peak of interest with the mass spectrum of the M2P2P standard. A match in both retention time and mass spectrum provides a high degree of confidence in the identification.

-

Potential Applications in Neuroscience and Drug Discovery

While its primary role is as an analytical standard, the chemical structure of M2P2P places it in the category of synthetic cathinones, which are known to act as monoamine reuptake inhibitors.[1][7] This suggests that M2P2P has the potential to interact with key neurotransmitter systems in the brain.

Presumed Mechanism of Action: Inhibition of Monoamine Transporters

The structural similarity of M2P2P to pyrovalerone analogs, a well-studied class of potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), strongly suggests a similar mechanism of action.[8] These transporters are responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the concentration and duration of action of these neurotransmitters in the synapse, resulting in stimulant effects.

Caption: Presumed mechanism of M2P2P at the dopaminergic synapse.

Representative Protocol: In Vitro Monoamine Transporter Uptake Assay

To experimentally validate the presumed mechanism of action of M2P2P, a radioligand uptake assay is the gold standard. This protocol describes a method to determine the potency of M2P2P in inhibiting dopamine uptake in cells expressing the human dopamine transporter (hDAT).

-

Cell Culture:

-

HEK293 cells stably transfected with hDAT are cultured in appropriate media. The use of a stable cell line ensures consistent expression of the target protein.

-

-

Assay Preparation:

-

Cells are harvested and seeded into 96-well plates.

-

Prepare a range of concentrations of M2P2P (e.g., from 1 nM to 100 µM) in assay buffer. A wide concentration range is necessary to determine the IC₅₀ value accurately.

-

-

Uptake Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the different concentrations of M2P2P or vehicle control for 10-20 minutes. This allows the compound to bind to the transporter.

-

Initiate the uptake by adding a solution containing [³H]dopamine (a radiolabeled version of dopamine) to each well.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at room temperature. The timing is critical to ensure measurement of the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. The cold temperature stops the transport process.

-

-

Detection and Analysis:

-

Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]dopamine taken up by the cells.

-

The data is then analyzed to determine the concentration of M2P2P that inhibits dopamine uptake by 50% (the IC₅₀ value). This is a key measure of the compound's potency.

-

Synthesis and Chemical Reactions

M2P2P is synthesized through established organic chemistry reactions. Understanding its synthesis is crucial for researchers who may wish to create analogs for structure-activity relationship (SAR) studies.

General Synthetic Pathway

The synthesis generally involves the reaction of an alpha-halo ester with pyrrolidine, followed by conversion to the hydrochloride salt.[1]

Caption: General synthesis of M2P2P.

M2P2P can undergo typical reactions of esters and amines, such as hydrolysis of the ester group or nucleophilic substitution at the pyrrolidine nitrogen.[1] These reactions can be exploited to create a library of related compounds for further research.

Future Research Directions and Conclusion

This compound is a compound with a well-defined role in analytical and forensic chemistry. However, its potential as a neuromodulatory agent is largely unexplored. Future research should focus on:

-

In-depth Pharmacological Characterization: Performing in vitro binding and uptake assays for DAT, NET, and the serotonin transporter (SERT) to determine its potency and selectivity.

-

In Vivo Studies: Investigating its effects on locomotor activity, reward pathways, and other behavioral paradigms in animal models to understand its stimulant and abuse potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of M2P2P to identify key structural features that determine its potency and selectivity for monoamine transporters.

References

- 1. Buy this compound | 27594-60-1 [smolecule.com]

- 2. Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C13H17NO2 | CID 22449911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2 | Benchchem [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pyrrolidine-Based Compounds: From Privileged Scaffold to Therapeutic Agent

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1] Its prevalence in a vast number of natural products and FDA-approved drugs is a testament to its unique structural and physicochemical properties.[1][2][3] Unlike flat aromatic systems, the sp³-hybridized framework of pyrrolidine provides a distinct three-dimensional geometry, enabling a more sophisticated and precise interaction with complex biological targets.[1][4][5] This guide provides a comprehensive exploration of the diverse biological activities of pyrrolidine-containing compounds, delving into their mechanisms of action, the structure-activity relationships that govern their potency, and the robust experimental methodologies used to validate their therapeutic potential.

The Pyrrolidine Scaffold: A Structural Advantage in Drug Design

The success of the pyrrolidine motif is not coincidental; it stems from inherent structural features that medicinal chemists leverage to enhance biological activity and optimize pharmacokinetic profiles.

Three-Dimensionality and Stereochemical Complexity

The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in precise spatial orientations, which is critical for enantioselective recognition by protein targets like enzymes and receptors.[4][5] This three-dimensional coverage is a significant advantage over flat aromatic rings.[4][5] The phenomenon of "pseudorotation" endows the ring with conformational flexibility, allowing it to adopt various low-energy shapes (envelope and twisted conformations) to achieve an optimal fit within a binding pocket.[4]

Furthermore, the pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[5] This stereochemical diversity is a powerful tool in drug design, as different isomers of the same compound can exhibit vastly different biological profiles and potencies due to their unique binding modes.[4][5]

A Spectrum of Biological Activities

The versatility of the pyrrolidine scaffold has led to the development of compounds with a wide array of therapeutic applications. This section details the most significant of these activities, supported by quantitative data.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[6] Hybrids incorporating moieties like spirooxindole, thiazole, and coumarin have shown potent activity against numerous cancer cell lines.[6]

For instance, certain dispiro indenoquinoxaline pyrrolidine analogues have exhibited good biological activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values comparable to the standard drug doxorubicin.[5] Similarly, novel mesitylene-based spirooxindoles have shown potent cytotoxic effects against the human lung cancer cell line A549, with some compounds demonstrating high efficacy while remaining non-cytotoxic to non-cancerous fibroblast cells.[7]

Table 1: Selected Pyrrolidine Derivatives with Anticancer Activity

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Spirooxindole Analog | A549 (Lung) | 1.2 | [7] |

| Spirooxindole Analog | A549 (Lung) | 3.48 | [7] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine | MCF-7 (Breast) | 17 | [5] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine | HeLa (Cervical) | 19 | [5] |

| Spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | ~0.8 (µg/mL) | [2] |

| Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 (Colon) | 0.99 | [2] |

Antiviral Activity

The pyrrolidine scaffold is integral to several potent antiviral agents. A key mechanism involves the inhibition of viral proteases, which are essential for the cleavage of viral polyproteins into mature, functional units.[8] Novel pyrrolidine derivatives have been specifically designed as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[8][9]

Beyond COVID-19, pyrrolidine-based drugs are used to treat other viral infections. Telaprevir and Ombitasvir are established drugs for treating chronic Hepatitis C Virus (HCV) by inhibiting the NS3/4A serine protease and the NS5A protein, respectively.[10][11] Other derivatives have demonstrated substantial activity against DNA viruses like Herpes Simplex Virus Type 1 (HSV-1) and RNA viruses such as Influenza A and Vesicular Stomatitis Virus.[12][13]

Table 2: Pyrrolidine Derivatives with Antiviral Activity

| Compound/Drug | Viral Target | Reported IC₅₀ / EC₅₀ | Reference |

| Pyrrolidine-bearing quinoxaline | HSV-1 | 0.32 µM | [14] |

| Pyrrolidine-bearing quinoxaline | H1N1 (Influenza) | 1.76 µM | [14] |

| Pyrrolidine-bearing quinoxaline | SARS-CoV-2 | 1.06 µM | [14] |

| Telaprevir | HCV NS3/4A Protease | Potent Inhibitor | [10] |

| Ombitasvir | HCV NS5A Protein | Potent Inhibitor | [10] |

Neuroprotective and Central Nervous System (CNS) Activity

The pyrrolidone (2-oxopyrrolidine) family of chemicals, including the pioneering nootropic drug Piracetam, has long been investigated for its cognitive-enhancing and neuroprotective effects.[15] This class of compounds has shown potential in treating cognitive impairment, neurodegenerative diseases, and epilepsy.[15][16]

The mechanisms are varied. Some derivatives act as acetylcholinesterase (AChE) inhibitors, a key strategy in managing Alzheimer's disease by increasing acetylcholine levels in the brain.[16][17] Others function as potent sodium channel blockers, offering neuroprotection in models of ischemic stroke.[18] Marketed drugs like the anticonvulsant Levetiracetam underscore the clinical success of this scaffold in neurology.[15]

Antibacterial and Antifungal Activity

Pyrrolidine derivatives have emerged as promising anti-infective agents.[12] Their mechanisms often involve the inhibition of essential bacterial enzymes. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives inhibit DNA gyrase and topoisomerase IV, crucial targets for antibacterial agents, with potency similar to the standard drug novobiocin.[2] Various synthetic derivatives have demonstrated good antibacterial activity against a range of pathogens.[19][20] Additionally, potent antifungal activity has been observed, with some spirooxindole hybrids showing high efficacy against clinically isolated fungal strains like Candida albicans.[2]

Other Therapeutic Areas

The versatility of the pyrrolidine core extends to numerous other pharmacological domains:

-

Anti-inflammatory: Derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, positioning them as potential non-steroidal anti-inflammatory drugs (NSAIDs).[21]

-

Antidiabetic: A novel series of pyrrolidine-2-carbonitrile derivatives were identified as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated target for the treatment of type 2 diabetes.[22]

-

Antihypertensive: The pyrrolidine ring is the central feature of highly successful angiotensin-converting enzyme (ACE) inhibitors like Captopril and Enalapril, which are widely used to treat hypertension.[2][3]

Methodologies for Biological Evaluation: Self-Validating Protocols

The transition from a synthesized compound to a validated lead requires rigorous and reproducible biological testing. The following protocols are designed to be self-validating systems, providing clear, actionable data on the bioactivity of novel pyrrolidine derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of a compound's cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Enzyme Inhibition (Acetylcholinesterase Assay)

Causality and Rationale: This assay quantifies the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system. The method, based on Ellman's reaction, uses acetylthiocholine as a substrate. AChE hydrolyzes it to thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically. An effective inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test pyrrolidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 140 µL of buffer and 20 µL of DTNB solution to each well. Initiate the reaction by adding 20 µL of AChE solution.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Start the measurement by adding 20 µL of the acetylthiocholine substrate.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Prospects

The pyrrolidine scaffold is undeniably a privileged and versatile framework in drug discovery. Its inherent three-dimensionality and stereochemical richness provide medicinal chemists with an exceptional toolkit to design novel therapeutics with high potency and selectivity.[4][5] The breadth of biological activities—spanning oncology, virology, neurology, and beyond—highlights its continued relevance and potential.

Future research will likely focus on several key areas:

-

Scaffold Diversification: The development of novel synthetic methods to access more complex and diverse pyrrolidine derivatives will continue to be a priority.[6]

-

Target-Specific Design: A deeper understanding of the structure-activity relationships will enable the design of compounds with improved selectivity for specific biological targets, thereby minimizing off-target effects.[2][6]

-

Hybrid Molecules and Prodrugs: Combining the pyrrolidine core with other known pharmacophores and utilizing prodrug strategies, such as phosphoramidates, can overcome challenges like poor cellular uptake and inefficient bioactivation, enhancing therapeutic efficacy.[23]

The exploration of the pyrrolidine pharmacophore is far from complete. As our understanding of disease biology deepens, this remarkable scaffold will undoubtedly serve as the foundation for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. experts.umn.edu [experts.umn.edu]

α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride introduction

An In-Depth Technical Guide to α-Phenyl-1-Pyrrolidineacetic Acid, Methyl Ester, Monohydrochloride

Executive Summary

This document provides a comprehensive technical overview of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride (CAS No. 27594-60-1). Primarily positioned as an analytical reference standard for research and forensic applications, this compound shares structural similarities with known stimulant drugs.[1][2] This guide delves into its chemical and physical properties, outlines a representative synthetic pathway, discusses its hypothesized mechanism of action based on structural analogy, and provides detailed protocols for its analytical characterization. Furthermore, it consolidates critical information on safe handling, storage, and its applications in a research context. This whitepaper is intended for researchers, analytical chemists, and drug development professionals who require a detailed understanding of this compound for their work.

Chemical and Physical Properties

α-Phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride is a racemic compound typically supplied as an off-white or crystalline solid.[2][3][4] Its fundamental properties are crucial for its use as a calibrated reference material and for planning experimental work.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride | [1][2] |

| CAS Number | 27594-60-1 | [1][5][6] |

| Molecular Formula | C₁₃H₁₇NO₂ • HCl | [1][2][5] |

| Formula Weight | 255.7 g/mol | [1] |

| Purity | Typically ≥98% | [1][2][5] |

| SMILES | O=C(OC)C(N1CCCC1)C2=CC=CC=C2.Cl | [1][7] |

| InChI Key | KFXVCIDFAVIORN-UHFFFAOYSA-N |[1] |

Table 2: Physical and Solubility Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Powder / Crystalline Solid | [2][3] |

| Color | Off-white | [3] |

| Melting Point | 156 - 160 °C | [3] |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |

| Storage | Store at -20°C for long-term stability | [2] |

| Stability | ≥5 years when stored correctly |[2] |

Caption: Chemical structure of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride.

Synthesis and Purification

While this compound is typically acquired as a certified reference material, understanding its synthesis is valuable for researchers interested in creating derivatives or analogues. A plausible and common method for synthesizing α-substituted esters of this type is through the direct esterification of the corresponding carboxylic acid precursor.

Representative Synthetic Protocol: Esterification

This protocol describes the conversion of α-phenyl-1-pyrrolidineacetic acid to its methyl ester, followed by salt formation. The causality behind using an acid catalyst like thionyl chloride is its efficient conversion of the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol (methanol), driving the reaction to completion.

Materials:

-

α-phenyl-1-pyrrolidineacetic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Isopropanol (anhydrous)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, ice bath.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve α-phenyl-1-pyrrolidineacetic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath to 0-5°C. Slowly add thionyl chloride (1.2 equivalents) dropwise. This step is exothermic and generates HCl gas; proper ventilation is essential. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the mixture and remove the methanol under reduced pressure. Redissolve the residue in ethyl acetate or diethyl ether.

-

Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Free Base: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude methyl ester free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol. Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Purification: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride.

Caption: General workflow for the synthesis and purification of the target compound.

Hypothesized Mechanism of Action and Pharmacological Context

Disclaimer: The following section is based on structural analogy to known central nervous system (CNS) stimulants. No direct pharmacological data for α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride is publicly available in the searched literature. This information is intended to provide a theoretical framework for research purposes only.

This compound is structurally related to methylphenidate, a well-known dopamine and norepinephrine reuptake inhibitor. The core structure, featuring a phenyl ring and a nitrogen-containing heterocycle (pyrrolidine) attached to a central carbon with a methyl ester, is a common pharmacophore for monoamine transporter ligands.

Based on this structural similarity, it is hypothesized that α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride may act as a reuptake inhibitor at the dopamine transporter (DAT) and/or the norepinephrine transporter (NET). By blocking these transporters, the compound would increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This is the same mechanism underlying the therapeutic effects and stimulant properties of methylphenidate.

Caption: Putative mechanism showing inhibition of the dopamine transporter (DAT).

Analytical Characterization

As an analytical reference standard, the identity and purity of this compound must be rigorously confirmed. A certificate of analysis typically reports data from several orthogonal methods to provide a comprehensive characterization.[5]

Table 3: Summary of Typical Analytical Characterization Data

| Technique | Purpose | Typical Result | Source |

|---|---|---|---|

| HPLC | Purity Assessment & Quantification | Purity: ≥98.5% | [5] |

| NMR | Structure Confirmation | Conforms to expected structure | [5] |

| Mass Spec (MS) | Molecular Weight Verification | M-HCl: 219.9 (Matches C₁₃H₁₇NO₂) | [5] |

| IR | Functional Group Identification | Conforms to spectrum | [5] |

| TLC | Purity Confirmation | Purity: 100% (under specific conditions) |[5] |

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for assessing the purity of the compound.

Objective: To determine the purity of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Sample diluent: 50:50 Water:Acetonitrile

-

Standard: Certified reference material of the title compound (~1 mg/mL)

Step-by-Step Methodology:

-

Preparation: Prepare mobile phases and sample diluent. Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

-

Analysis: Inject a blank (diluent), followed by the standard solution.

-

Data Processing: Integrate the peak areas from the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Handling, Storage, and Safety

This compound is intended for laboratory research only and is not for human or veterinary use.[1][2] While one safety data sheet indicates it is not considered hazardous under OSHA 2024 standards, others advise treating it as hazardous until more information is available.[2][3] Therefore, prudent laboratory safety practices are mandatory.

Table 4: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety glasses with side-shields. | [3][8] |

| Handling | Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling. | [2][3][9] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. For long-term stability, store at -20°C. | [2][3][9] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes. | [3] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | |

Applications in Research

The primary application of α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride is as a certified analytical reference standard.

-

Forensic and Toxicological Screening: It can be used to develop and validate analytical methods (e.g., GC-MS, LC-MS) for the detection of novel psychoactive substances or related compounds in biological and non-biological samples. Its structural similarity to controlled substances makes it a valuable tool for forensic laboratories.[1][2]

-

Medicinal Chemistry: As a well-characterized chemical entity, it serves as a valuable starting material or intermediate for the synthesis of novel compounds.[10] Researchers can modify its structure to explore structure-activity relationships (SAR) for monoamine transporter ligands or other CNS targets.

-

Pharmacological Research: It can be used as a reference compound in in vitro and in vivo studies to characterize the binding and functional activity of newly synthesized molecules at DAT, NET, and other transporters.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE [drugfuture.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (Methylphenidate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, commonly known as methylphenidate (MPH), is a central nervous system (CNS) stimulant.[1][2][3] It is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3][4] MPH exerts its therapeutic effects primarily by acting as a norepinephrine and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft.[1][2][3] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing therapeutic regimens, ensuring patient safety, and guiding the development of novel formulations.

This technical guide provides a comprehensive overview of the pharmacokinetics of methylphenidate, delving into the critical processes that govern its journey through the body. We will explore the key factors influencing its disposition and discuss the established experimental methodologies for its characterization.

Physicochemical Properties and Stereochemistry

Methylphenidate is a chiral compound, existing as four stereoisomers due to its two chiral centers. However, the commercially available formulations consist of a racemic mixture of the d-threo and l-threo enantiomers.[4][5] The pharmacological activity is primarily attributed to the d-threo-methylphenidate enantiomer.[1][4][5][6] This stereoselectivity is a crucial factor in its pharmacokinetics, as the body handles each enantiomer differently.

Absorption

Following oral administration, methylphenidate is well-absorbed from the gastrointestinal tract, primarily in the small intestine.[4][7] The bioavailability of immediate-release formulations is approximately 30%, with a range of 11-52%, suggesting significant first-pass metabolism.[2] Peak plasma concentrations for immediate-release formulations are typically reached within 1 to 3 hours.[4][7]

Several extended-release (ER) formulations have been developed to provide a longer duration of action. These formulations utilize various technologies to control the rate of drug release, resulting in different absorption profiles. For instance, some formulations exhibit a biphasic absorption pattern, mimicking the administration of two doses of immediate-release methylphenidate.[8][9] The presence of food can influence the rate and extent of absorption, although studies have shown mixed results.[7]

Distribution

Once absorbed into the bloodstream, methylphenidate is distributed throughout the body. It exhibits low to moderate plasma protein binding, ranging from 10% to 33%.[2][5][10] The volume of distribution for d-methylphenidate is approximately 2.65 L/kg, while for l-methylphenidate it is around 1.80 L/kg.[2][5][10] As a CNS stimulant, methylphenidate readily crosses the blood-brain barrier to exert its effects.[4] Studies in mice have shown that brain concentrations of methylphenidate can be significantly higher than plasma concentrations.[11]

Metabolism

The primary metabolic pathway for methylphenidate is de-esterification to its major, pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, more commonly known as ritalinic acid.[1][3][5][6][10] This metabolic conversion is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][6][10][12][13]

The metabolism of methylphenidate is stereoselective, with the l-enantiomer being hydrolyzed by CES1 at a much faster rate than the d-enantiomer.[1][6][13] This results in higher plasma concentrations and a longer half-life for the pharmacologically active d-methylphenidate.[1][6]

Minor metabolic pathways include microsomal oxidation and aromatic hydroxylation, leading to the formation of metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[1][6] These minor metabolites are generally considered inactive, although some pharmacological activity has been observed for p-hydroxy-methylphenidate in animal models.[1][6] It is important to note that cytochrome P450 (CYP) enzymes, such as CYP2D6, do not play a significant role in the primary metabolism of methylphenidate.[1][6]

When methylphenidate is taken concomitantly with ethanol, a transesterification reaction can occur, leading to the formation of ethylphenidate.[1][6] This metabolite is also pharmacologically active and its formation can lead to increased exposure to stimulant compounds.[1][6]

Caption: Major metabolic pathways of methylphenidate.

Excretion

Methylphenidate and its metabolites are primarily excreted in the urine.[7][10][14] Approximately 78% to 97% of an administered dose is recovered in the urine within 48 to 96 hours.[5][10] The majority of the excreted dose is in the form of ritalinic acid (60-86%), with only a small amount (<1%) of unchanged methylphenidate being eliminated in the urine.[1][5] Fecal excretion accounts for a minor portion of the elimination, typically 1% to 3% of the dose.[1][5]

The elimination half-life of methylphenidate is relatively short, ranging from 2 to 3 hours in adults.[2][4] The half-life of its major metabolite, ritalinic acid, is approximately 3 to 4 hours.[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for methylphenidate. It is important to note that these values can vary depending on the formulation, patient population, and individual factors.

| Parameter | Value | Reference |

| Bioavailability | ~30% (11-52%) | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (immediate-release) | [4][7] |

| Plasma Protein Binding | 10-33% | [2][5][10] |

| Volume of Distribution (Vd) | d-MPH: 2.65 L/kg; l-MPH: 1.80 L/kg | [2][5][10] |

| Elimination Half-life (t1/2) | 2-3 hours (adults) | [2][4] |

| Metabolism | Primarily via CES1 to ritalinic acid | [1][6][10][12][13] |

| Excretion | Primarily renal (78-97% in urine) | [5][10] |

Factors Influencing Pharmacokinetics

Several factors can contribute to the inter-individual variability observed in the pharmacokinetics of methylphenidate:

-

Genetics: Genetic polymorphisms in the CES1 gene can significantly impact the metabolism of methylphenidate.[12][15] For example, the Gly143Glu variant is associated with reduced CES1 enzyme activity, leading to higher plasma concentrations of the parent drug.[12]

-

Age: The pharmacokinetics of methylphenidate can differ between children and adults. For instance, the elimination half-life is generally shorter in children.[5][8]

-

Drug-Drug Interactions: Co-administration of methylphenidate with other drugs can potentially lead to interactions. For example, methylphenidate can inhibit the metabolism of certain antidepressants and anticoagulants.[10] As mentioned earlier, concurrent use of ethanol can lead to the formation of ethylphenidate.[1][6]

-

Formulation: The specific formulation of methylphenidate (e.g., immediate-release vs. extended-release) has a profound impact on its absorption profile and, consequently, its overall pharmacokinetics.[8][9]

Experimental Protocols for Pharmacokinetic Analysis

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of methylphenidate in rats.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals should be acclimated for at least one week prior to the study.

-

Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are fasted overnight before dosing.

-

Dose Administration: Methylphenidate is dissolved in a suitable vehicle (e.g., water or 0.5% methylcellulose) and administered via oral gavage at a predetermined dose.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of methylphenidate and its major metabolite, ritalinic acid, are determined using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) using non-compartmental analysis.

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of methylphenidate and its metabolites in biological matrices.[16][17]

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[16][17] An internal standard (e.g., a deuterated analog of methylphenidate) is added prior to precipitation for accurate quantification.[16][17]

-

Liquid-Liquid Extraction (LLE): An alternative method where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.[18]

-

Solid-Phase Extraction (SPE): A more selective method where analytes are retained on a solid sorbent and then eluted with a suitable solvent.

-

-

Chromatographic Separation:

-

The extracted sample is injected onto an HPLC or UPLC system.

-

A reversed-phase C18 column is commonly used for separation.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16]

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in the positive ion mode is typically used.

-

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for methylphenidate, ritalinic acid, and the internal standard are monitored.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards with known concentrations.

-

The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion

The pharmacokinetic profile of this compound (methylphenidate) is characterized by good oral absorption, significant first-pass metabolism, and rapid elimination. The stereoselective metabolism by CES1 is a key determinant of its disposition, leading to a longer half-life for the pharmacologically active d-enantiomer. A comprehensive understanding of these pharmacokinetic principles, along with the factors that can influence them, is essential for the rational use of methylphenidate in clinical practice and for the continued development of improved drug delivery systems. The experimental protocols described herein provide a framework for the rigorous characterization of the pharmacokinetic properties of this important therapeutic agent.

References

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. How Ritalin (Methylphenidate) is Absorbed in the Body | Evidence Summary [clearvuehealth.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ovid.com [ovid.com]

- 10. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genesight.com [genesight.com]

- 13. researchgate.net [researchgate.net]

- 14. When Is Methylphenidate Detectable By Drug Tests? [verywellmind.com]

- 15. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological data for Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

An In-Depth Technical Guide to the Toxicological Profile of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Executive Summary

This compound is a synthetic organic compound utilized primarily as an analytical reference standard in forensic and research settings.[1] Despite its availability for scientific use, a comprehensive, publicly available toxicological profile for this specific molecule is conspicuously absent. Standard safety data sheets classify it as non-hazardous, a designation that likely reflects the lack of empirical data rather than confirmed safety.[2] This guide addresses this critical information gap by employing a scientifically rigorous read-across toxicological assessment. By analyzing structurally and mechanistically similar compounds, we can construct a predictive toxicological profile to guide researchers and drug development professionals in safe handling, experimental design, and risk assessment. The primary analogs for this assessment are the well-characterized central nervous system (CNS) stimulant Methylphenidate and the class of synthetic cathinones containing a pyrrolidine moiety, such as α-Pyrrolidinopentiophenone (α-PVP).

Introduction and Physicochemical Profile

This compound is a crystalline solid intended for research and forensic applications.[1][3] It is structurally analogous to known stimulants, implying a potential for psychoactive properties.[1][4] An understanding of its fundamental properties is the first step in a thorough toxicological evaluation.

| Property | Value | Source |

| Chemical Name | α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride | [1][2] |

| CAS Number | 27594-60-1 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₂ • HCl | [1][5] |

| Formula Weight | 255.7 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

The Read-Across Approach: Justification and Analog Selection

In the absence of direct toxicological data, the read-across methodology serves as a robust tool for predicting the hazard profile of a data-poor 'target' substance. This approach leverages existing data from one or more well-studied 'source' analogs. The validity of read-across hinges on demonstrating a justifiable similarity in chemical structure, physicochemical properties, and, most importantly, the toxicological mechanism of action.[6][7][8]

For this compound, the selected analogs share key structural and pharmacophoric features that strongly suggest a similar mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs).

-

Primary Analog: Methylphenidate . A well-studied pharmaceutical with a vast toxicological database. It shares the methyl acetate and phenyl groups attached to a nitrogenous ring, predicting a similar interaction with monoamine transporters.[9][10]

-

Secondary Analog Class: Pyrrolidine-type Synthetic Cathinones (e.g., α-PVP) . This class of compounds is structurally very similar, featuring the core pyrrolidine ring attached to a phenyl group. The pyrrolidine ring is known to increase lipophilicity and permeability across the blood-brain barrier, enhancing CNS potency.[1][11][12]

Predictive Toxicological Profile

Based on the data from our source analogs, we can infer the potential toxicological properties of this compound.

Acute Toxicity

The primary risk associated with acute overexposure is likely a severe sympathomimetic toxidrome, driven by potent CNS stimulation.

-

Predicted Effects: Symptoms are expected to mirror those of methylphenidate and synthetic cathinone overdose, including agitation, tachycardia (rapid heart rate), hypertension, hyperthermia, paranoia, hallucinations, and tremors.[13][14] Severe overdose could lead to seizures, delirium, rhabdomyolysis, and circulatory collapse.[3]

-

Quantitative Prediction (LD₅₀): A definitive toxic dose cannot be established without direct testing.[15] However, based on rodent data for methylphenidate, significant toxicity could be anticipated at doses below 200 mg/kg via oral administration.

| Analog | Species | Route | LD₅₀ (mg/kg) |

| Methylphenidate HCl | Mouse | Oral | 190 |

| Methylphenidate | Rat | Oral | 180 - 350 |

Data sourced from HSDB and NTP reports.[9][16]

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer.

-

Predicted Profile: Based on extensive testing of methylphenidate, the target compound is not expected to be mutagenic or genotoxic .

-

Evidence from Methylphenidate:

-

Scientific Consensus: Despite an early, isolated in vitro report suggesting a weak clastogenic response, the overwhelming weight of evidence from numerous subsequent animal and human studies concludes that methylphenidate does not pose a risk of genetic damage.[2][4][18]

Carcinogenicity

Carcinogenicity is the potential for a substance to cause cancer. Long-term, high-dose studies are required to assess this endpoint.

-

Predicted Profile: The carcinogenic potential is considered low, but a weak potential for inducing liver tumors at very high, chronic doses cannot be entirely ruled out without specific testing.

-

Evidence from Methylphenidate:

-

Rats: A lifetime feeding study in F344 rats showed no evidence of carcinogenicity.[17][19]

-

Mice: A lifetime study in B6C3F1 mice resulted in an increase in benign liver tumors (hepatocellular adenomas) and, in males only, a rare malignant liver tumor (hepatoblastoma) at the highest dose tested (approx. 60 mg/kg/day).[17][20]

-

-

Regulatory Interpretation: The U.S. Food and Drug Administration (FDA) has characterized the findings in mice as a "weak signal" of carcinogenic potential, the significance of which to humans is unknown.[21] Given the lack of findings in rats and other models, methylphenidate is not broadly considered a human carcinogen.[20]

Reproductive and Developmental Toxicity

This endpoint assesses the potential for adverse effects on sexual function, fertility, and development of the offspring.

-

Predicted Profile: The compound may pose a risk to reproductive health, particularly with chronic exposure. Effects on male fertility and potential developmental effects in offspring exposed in utero are plausible.

-

Evidence from Methylphenidate:

-

Male Fertility: Studies in both animals and humans have suggested that chronic methylphenidate use can lead to decreased sperm motility, which could potentially impair fertility.[5][22]

-

Developmental Toxicity: Animal studies show developmental toxicity (e.g., malformations) primarily occurs at doses that also cause maternal toxicity.[23] In humans, most studies do not show an increased risk of birth defects from in utero exposure, though one large study suggested a possible link to cardiac defects that has not been consistently replicated.[22][24]

-

Proposed Experimental Workflows for Empirical Verification

The read-across assessment provides a robust hypothesis, but empirical data is required for definitive risk assessment. The following outlines standard, validated protocols for generating foundational toxicological data.

Workflow for Acute Oral Toxicity Assessment (OECD Test Guideline 423)

This protocol determines the acute toxicity of a substance after a single oral dose and allows for classification into GHS categories.

Workflow for In Vitro Genotoxicity Screening

A standard battery of tests is used to screen for genotoxic potential, starting with a bacterial mutation assay.

Conclusion and Scientific Insights

While direct toxicological data for this compound remains unavailable, a read-across assessment based on the highly characterized stimulant Methylphenidate and the structurally related pyrrolidine-type cathinones provides a scientifically defensible, predictive toxicological profile.

Key Inferences:

-

The compound should be handled as a potent CNS stimulant with a significant risk of acute toxicity, manifesting as a severe sympathomimetic syndrome upon overexposure.

-

It is unlikely to be genotoxic or mutagenic.

-

The carcinogenic risk is predicted to be low, though a potential for liver effects at chronic high doses, as seen in mice with methylphenidate, cannot be dismissed.

-

There is a plausible risk of reproductive toxicity, particularly affecting male fertility with long-term use.

For all drug development and research professionals, it is imperative to treat this compound with a high degree of caution. Appropriate personal protective equipment (PPE), engineering controls, and containment strategies should be employed, assuming a hazard profile similar to a DEA Schedule II substance like methylphenidate. The predictive profile presented in this guide should be used for initial risk assessment and experimental planning, with the ultimate goal of generating empirical data to confirm these hypotheses and ensure the safety of all personnel.

References

- 1. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedicine.com [springermedicine.com]

- 2. The genetic toxicity of methylphenidate: a review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Impaired reproduction after exposure to ADHD drugs: Systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 7. Read-across – State of the art and next level! – ToxMinds [toxminds.com]

- 8. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methylphenidate Abuse and Psychiatric Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Abuse and toxicity of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 15. clintox.org [clintox.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. D-Methylphenidate is non-genotoxic in in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NTP Toxicology and Carcinogenesis Studies of Methylphenidate Hydrochloride (CAS No. 298-59-9) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental studies on the long-term effects of methylphenidate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Methylphenidate - MotherToBaby | Fact Sheets - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. NTP-CERHR Expert Panel Report on the reproductive and developmental toxicity of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In utero exposure to methylphenidate, amphetamines and atomoxetine and offspring neurodevelopmental disorders – a population-based cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride: A Stimulant by Structural Analogy

For Researchers, Scientists, and Drug Development Professionals

Introduction